Clindamycin B 2-Phosphate Ammonium Salt
Overview
Description
Clindamycin B 2-Phosphate Ammonium Salt is the principal degradation product of Clindamycin 2-phosphate in bulk drug and formulations.
Mechanism of Action
Target of Action
Clindamycin B 2-Phosphate Ammonium Salt, also known as DTXSID80747365, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .
Mode of Action
Clindamycin interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis . The interaction results in the cessation of bacterial growth, leading to the death of susceptible bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Clindamycin is the protein synthesis pathway in bacteria . By inhibiting this pathway, Clindamycin prevents the bacteria from producing essential proteins, leading to their death .
Pharmacokinetics
The pharmacokinetics of Clindamycin involves its absorption, distribution, metabolism, and excretion (ADME) . Clindamycin phosphate is a prodrug that is rapidly converted in vivo to the active drug, Clindamycin, by phosphatase ester hydrolysis . This conversion allows for high bioavailability
Result of Action
The result of Clindamycin’s action is the inhibition of bacterial growth . By preventing protein synthesis, Clindamycin causes the death of susceptible bacteria, effectively treating the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Clindamycin. For instance, the stability of different solid-state forms of Clindamycin can be affected by factors such as temperature and humidity . Moreover, the transformation between different solid-state forms can be induced by environmental factors
Biochemical Analysis
Biochemical Properties
Clindamycin B 2-Phosphate Ammonium Salt is known to interact with a variety of enzymes and proteins. It inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This interaction impedes both the assembly of the ribosome and the translation process .
Cellular Effects
This compound has a variety of effects on cells. It is used to treat serious infections caused by susceptible anaerobic bacteria, as well as susceptible staphylococci, streptococci, and pneumococci . It also appears to carry some activity against protozoans, and has been used off-label in the treatment of toxoplasmosis, malaria, and babesiosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding inhibits the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis .
Temporal Effects in Laboratory Settings
The electrochemical behavior of this compound has been thoroughly investigated . The chemical and electrical parameters affecting the adsorption stripping voltammetry measurements have been optimized . The responses are linear over a concentration range, indicating the stability of the compound .
Dosage Effects in Animal Models
This compound is used to treat a range of bacterial infections in dogs and cats . It is often used to treat wounds, pyoderma, abscesses, bone and dental infections, and toxoplasmosis . The effects of the product vary with different dosages in animal models .
Metabolic Pathways
This compound is metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4 to form clindamycin sulfoxide and a minor metabolite, N-desmethyl clindamycin . Along with CYP3A4 as a major enzyme, CYP3A5 is also involved in the metabolism of clindamycin .
Transport and Distribution
This compound is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm . One of the identified protein targets, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9-,10+,11-,12-,13+,14-,15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTDPKVMVWZIIW-UOEFBAOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClN2O8PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747365 | |
Record name | [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54887-31-9 | |
Record name | [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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